Cas no 85477-01-6 (2,4,5-Trimethoxybenzenesulfonyl chloride)

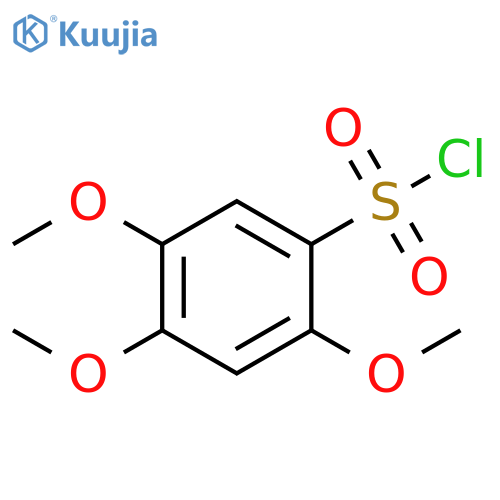

85477-01-6 structure

商品名:2,4,5-Trimethoxybenzenesulfonyl chloride

CAS番号:85477-01-6

MF:C9H11ClO5S

メガワット:266.698641061783

MDL:MFCD21875818

CID:664224

PubChem ID:13179805

2,4,5-Trimethoxybenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 2,4,5-trimethoxy-

- 2,4,5-trimethoxybenzenesulfonyl chloride

- 2,4,5-trimethoxybenzene-1-sulfonyl chloride

- D85724

- MFCD21875818

- AKOS016360772

- CS-0238661

- LSFOYENWQJZHKY-UHFFFAOYSA-N

- NS-04213

- 2,4,5-trimethoxy benzene sulfonyl chloride

- EN300-1990273

- DTXSID80525084

- SCHEMBL2496224

- 85477-01-6

- 2,4,5-Trimethoxybenzenesulfonyl chloride

-

- MDL: MFCD21875818

- インチ: 1S/C9H11ClO5S/c1-13-6-4-8(15-3)9(16(10,11)12)5-7(6)14-2/h4-5H,1-3H3

- InChIKey: LSFOYENWQJZHKY-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC(OC)=C(OC)C=C1OC

計算された属性

- せいみつぶんしりょう: 266.0015723g/mol

- どういたいしつりょう: 266.0015723g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 70.2Ų

じっけんとくせい

- 密度みつど: 1.346±0.06 g/cm3(Predicted)

- ふってん: 400.1±45.0 °C(Predicted)

2,4,5-Trimethoxybenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T901510-5mg |

2,4,5-Trimethoxybenzenesulfonyl chloride |

85477-01-6 | 5mg |

$ 65.00 | 2022-06-02 | ||

| TRC | T901510-25mg |

2,4,5-Trimethoxybenzenesulfonyl chloride |

85477-01-6 | 25mg |

$ 185.00 | 2022-06-02 | ||

| TRC | T901510-2.5mg |

2,4,5-Trimethoxybenzenesulfonyl chloride |

85477-01-6 | 2.5mg |

$ 50.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309331-250mg |

2,4,5-Trimethoxybenzene-1-sulfonyl chloride |

85477-01-6 | 98% | 250mg |

¥12402.00 | 2024-07-28 | |

| Enamine | EN300-1990273-0.5g |

2,4,5-trimethoxybenzene-1-sulfonyl chloride |

85477-01-6 | 95% | 0.5g |

$835.0 | 2023-09-16 | |

| Enamine | EN300-1990273-1.0g |

2,4,5-trimethoxybenzene-1-sulfonyl chloride |

85477-01-6 | 95% | 1g |

$1070.0 | 2023-05-26 | |

| Enamine | EN300-1990273-0.1g |

2,4,5-trimethoxybenzene-1-sulfonyl chloride |

85477-01-6 | 95% | 0.1g |

$372.0 | 2023-09-16 | |

| Enamine | EN300-1990273-0.25g |

2,4,5-trimethoxybenzene-1-sulfonyl chloride |

85477-01-6 | 95% | 0.25g |

$530.0 | 2023-09-16 | |

| Enamine | EN300-1990273-2.5g |

2,4,5-trimethoxybenzene-1-sulfonyl chloride |

85477-01-6 | 95% | 2.5g |

$2100.0 | 2023-09-16 | |

| 1PlusChem | 1P004NPE-250mg |

Benzenesulfonyl chloride, 2,4,5-trimethoxy- |

85477-01-6 | 95% | 250mg |

$551.00 | 2024-04-21 |

2,4,5-Trimethoxybenzenesulfonyl chloride 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

85477-01-6 (2,4,5-Trimethoxybenzenesulfonyl chloride) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85477-01-6)2,4,5-Trimethoxybenzenesulfonyl chloride

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):301/532